

An In-depth Technical Guide on the Crystal Structure Determination of 2-Phenylcyclopentanol

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Compound of Interest

Compound Name: 2-Phenylcyclopentanol

Cat. No.: B3023607

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Introduction

2-Phenylcyclopentanol is a cyclic alcohol with a phenyl substituent, making it a molecule of interest in stereoselective synthesis and as a potential building block in medicinal chemistry. Understanding its three-dimensional structure is crucial for elucidating its chemical properties, reactivity, and potential biological activity. While a definitive crystal structure for **2-Phenylcyclopentanol** is not readily available in public crystallographic databases, this guide outlines the comprehensive methodology for its determination using single-crystal X-ray diffraction, a powerful technique for revealing the precise arrangement of atoms in a crystalline solid.^{[1][2]} This document serves as a technical resource for researchers, scientists, and drug development professionals.

Methodology: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

1. Synthesis and Purification of 2-Phenylcyclopentanol

A common synthetic route to **2-phenylcyclopentanol** involves the reaction of cyclopentanone with a phenyl Grignard reagent (phenylmagnesium bromide) followed by an aqueous workup.

The resulting racemic mixture of cis and trans isomers would then need to be purified, typically by column chromatography, to isolate the desired isomer for crystallization.

2. Crystallization

The formation of high-quality single crystals is often the most challenging step in crystal structure determination.^[3] For a small organic molecule like **2-Phenylcyclopentanol**, several crystallization techniques can be employed:

- **Slow Evaporation:** A solution of the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration can lead to the formation of well-ordered crystals.
- **Vapor Diffusion:** This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting crystallization.
- **Slow Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can induce crystallization.

3. Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.^{[1][2]}

4. Data Collection and Processing

The diffraction data is collected as a series of images as the crystal is rotated. These images are then processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

5. Structure Solution and Refinement

The collected data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data, resulting in a final, accurate crystal structure.

Hypothetical Crystallographic Data for 2-Phenylcyclopentanol

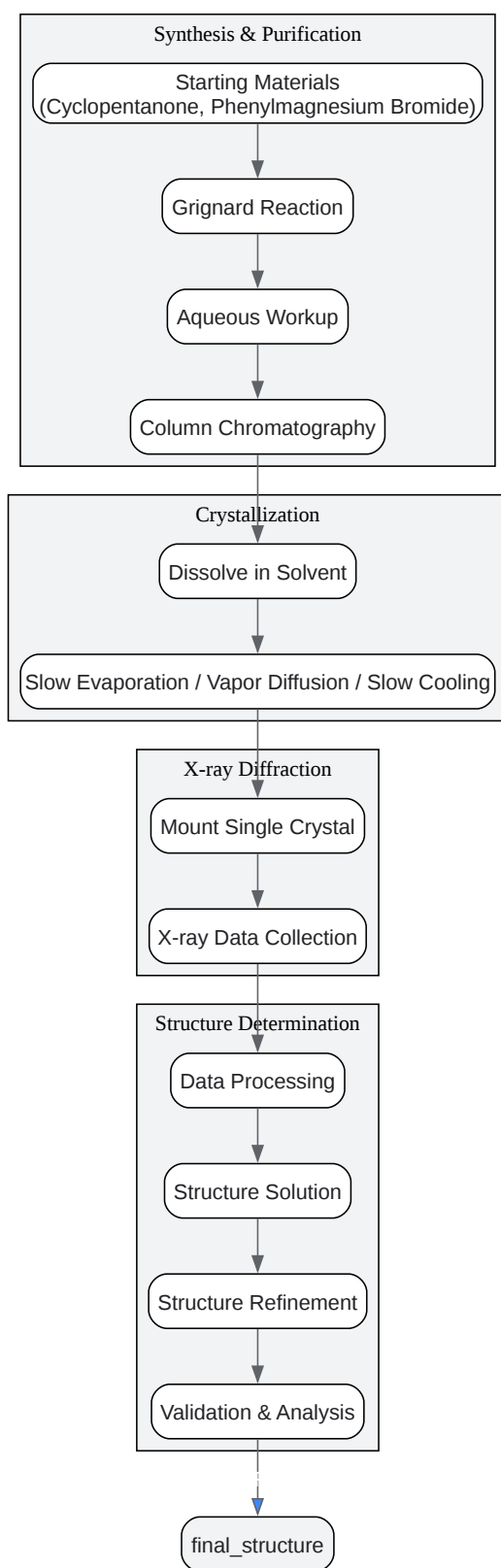
The following table summarizes the kind of quantitative data that would be obtained from a successful crystal structure determination of **2-Phenylcyclopentanol**. The values presented are hypothetical but representative for a small organic molecule.

Parameter	Hypothetical Value	Description
Crystal System	Monoclinic	The crystal system describes the symmetry of the unit cell.
Space Group	P2 ₁ /c	The space group defines the symmetry elements within the unit cell.
Unit Cell Dimensions		
a (Å)	10.5	Length of the 'a' axis of the unit cell.
b (Å)	8.2	Length of the 'b' axis of the unit cell.
c (Å)	12.1	Length of the 'c' axis of the unit cell.
α (°)	90	Angle between the 'b' and 'c' axes.
β (°)	105.2	Angle between the 'a' and 'c' axes.
γ (°)	90	Angle between the 'a' and 'b' axes.
Volume (Å ³)	1004.5	The volume of the unit cell.
Z	4	The number of molecules per unit cell.
Density (calculated) (g/cm ³)	1.075	The calculated density of the crystal.
Selected Bond Lengths (Å)		
C(phenyl)-C(cyclopentyl)	1.52	The length of the bond connecting the phenyl and cyclopentyl rings.

C-O (hydroxyl)	1.43	The length of the carbon-oxygen bond in the hydroxyl group.
Selected Bond Angles (°)		
C(phenyl)-C(cyclopentyl)-C	112.5	The angle within the cyclopentyl ring at the point of phenyl substitution.
C-C-O (hydroxyl)	109.8	The angle involving the carbon bearing the hydroxyl group.
Selected Torsion Angles (°)		
C(phenyl)-C-C-O	-65.4	Describes the relative orientation of the phenyl and hydroxyl groups.

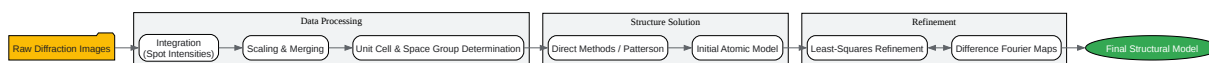
Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in determining the crystal structure of a molecule like **2-Phenylcyclopentanol**.



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Figure 1. Experimental workflow for crystal structure determination.



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Figure 2. Logical flow of crystallographic data analysis.

Conclusion

While the specific crystal structure of **2-Phenylcyclopentanol** remains to be experimentally determined and reported, the methodologies for achieving this are well-established. The combination of careful synthesis, meticulous crystallization, and precise X-ray diffraction analysis provides a robust framework for elucidating the detailed three-dimensional architecture of this and other small molecules. Such structural information is invaluable for advancing our understanding of chemical principles and for the rational design of new molecules with desired properties in fields such as materials science and drug discovery.

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References

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